2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGGLVGAAJWJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Preparation Methods
Nucleophilic Substitution of 6-Chloropyrazine Derivatives
A common strategy involves nucleophilic substitution on 6-chloropyrazine derivatives to introduce the oxyacetic acid functionality. The key intermediate is typically 6-chloropyrazin-2-ol , which undergoes etherification with haloacetic acid derivatives.
- Starting material: 6-chloropyrazine-2-ol or 3-chloropyrazine-2-carbonitrile (converted to 6-chloropyrazin-2-ol via hydrolysis or reduction steps).
- Reagents: Haloacetic acid derivatives such as bromoacetic acid or its esters.
- Conditions: Basic medium (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Room temperature to moderate heating (20–80 °C).
- Reaction time: Several hours (often 12–18 h).
- Outcome: Formation of the ether linkage between the pyrazine oxygen and the acetic acid moiety.
This method is supported by procedures involving alkylation of pyrazinols with bromoacetates, followed by hydrolysis of esters to yield the free acid.
Palladium-Catalyzed Cross-Coupling Reactions
An alternative approach utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig coupling) to assemble the pyrazine-oxyacetic acid framework.
- Catalyst: Pd(dppf)Cl2 or Pd(dppf)2Cl2 (palladium complexes with diphenylphosphinoferrocene ligands).
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: 1,4-dioxane, dimethylformamide.
- Temperature: Elevated temperatures (90–110 °C).
- Procedure: Coupling of 3-bromo-6-chloropyrazin-2-amine or related halogenated pyrazines with boronate esters or haloacetates to form the ether linkage.
- Purification: Column chromatography or crystallization.
This method allows for selective functionalization and is useful for complex derivatives or analogs.
Reduction and Hydrolysis Steps for Intermediate Formation
In some synthetic sequences, 3-chloropyrazine-2-carbonitrile is converted to the corresponding acid or alcohol intermediates via:
- Hydrogenation: Using Raney Nickel under hydrogen pressure in acetic acid to reduce nitriles to amines or alcohols.
- Hydrolysis: Acidic or basic hydrolysis of nitriles to carboxylic acids.
- Purification: Filtration, washing, and drying of intermediates.
These steps are critical for preparing the pyrazin-2-ol intermediate before etherification.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis of nitrile | Acetic acid, Raney Ni, H2 (4.5–5 kg/cm²) | 25–30 | 3–5 | 80–90 | Produces 6-chloropyrazin-2-ol |
| Etherification (alkylation) | Bromoacetic acid or ester, K2CO3, DMF | 20–80 | 12–18 | 70–85 | Formation of 2-[(6-chloropyrazin-2-yl)oxy]acetic acid ester |
| Ester hydrolysis | HCl/EtOAc or NaOH aqueous | 10–30 | 12–18 | 85–95 | Conversion to free acid |
| Pd-catalyzed coupling | Pd(dppf)Cl2, K2CO3, dioxane | 90–110 | 1–3 | 50–70 | Alternative route for ether formation |
Purification and Characterization
- Purification: Crystallization from solvents like ethyl acetate, tetrahydrofuran, or mixtures with water; filtration and washing with solvents such as ethyl acetate or MTBE.
- Drying: Vacuum drying at moderate temperatures (25–40 °C).
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Research Findings and Improvements
- Temperature control during etherification and hydrolysis steps significantly affects yield and purity.
- Use of Pd(dppf)Cl2 catalysts enhances coupling efficiency and selectivity in cross-coupling routes.
- Application of Raney Nickel hydrogenation under mild pressure conditions provides a clean reduction of nitrile intermediates.
- Crystallization conditions influence the formation of different polymorphic forms, affecting compound stability and bioavailability.
Summary Table of Preparation Methods
| Method | Key Intermediate | Main Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 6-Chloropyrazin-2-ol | Bromoacetic acid, K2CO3, DMF | Straightforward, good yields | Requires pure intermediate |
| Pd-catalyzed cross-coupling | Halogenated pyrazine | Pd(dppf)Cl2, K2CO3, dioxane | High selectivity, versatile | Requires expensive catalysts |
| Reduction & hydrolysis | 3-Chloropyrazine-2-carbonitrile | Raney Ni, H2, AcOH | Efficient conversion of nitrile | Requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyrazine ring to other functional groups, such as amines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines . Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions[][2].
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways[][2].
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals[][2].
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Oxygen vs.
- Fluorination : The difluoro analog (2228693-18-1) exhibits higher electronegativity, which may enhance metabolic stability and binding affinity in drug design .
Data Gaps and Research Opportunities
- Toxicity and Pharmacokinetics: No data exist for this compound, necessitating studies on absorption, distribution, and toxicity.
- Structure-Activity Relationships (SAR) : Comparative analyses with fluorinated or thioether analogs could elucidate optimal substituents for target engagement .
Biological Activity
Introduction
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a chloropyrazine moiety linked to an acetic acid functional group. The presence of the chloropyrazine ring is significant for its biological activity, influencing interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs to this compound exhibit anticancer properties . For instance, studies have reported that derivatives of chloropyrazine can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-Chloro-2-aminopyrazine | 0.62 | Allosteric inhibition of viral proteases |
| Ethyl 3-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl] | 0.66 | Inhibition of RNA synthesis |
| 2-(6-Chloropyrazin-2-yl)phenol | 1.5 | Induction of apoptosis in cancer cells |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases and proteases.
- Signal Transduction Modulation : The compound may interfere with signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies
-
In Vitro Studies : A study evaluated the effects of chloropyrazine derivatives on HCT-116 colon cancer cells, reporting an IC50 value indicating moderate cytotoxicity and a significant reduction in cell viability.
"The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential for further development in oncology" .
- Animal Models : In vivo studies utilizing xenograft models have shown that treatment with chloropyrazine derivatives led to reduced tumor size and improved survival rates in mice bearing human tumors.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
Q & A
Q. What are the established synthetic pathways for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid?
The synthesis typically involves nucleophilic substitution and hydrolysis. A common approach starts with ethyl 2-(6-chloropyrazin-2-yl)acetate, where the ester group undergoes hydrolysis under acidic or basic conditions to yield the acetic acid derivative. Reaction optimization may require controlled pH and temperature to prevent side reactions, such as pyrazine ring degradation . Alternative routes include coupling 6-chloropyrazin-2-ol with haloacetic acid derivatives via SN2 mechanisms, requiring catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.0 ppm) and the acetic acid moiety (carboxylic proton at δ ~12 ppm).
- X-ray Crystallography : SHELX software is widely used for structural refinement, particularly for resolving bond angles and electron density maps of the pyrazine ring and oxygen linker .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and isotopic pattern matching the chlorine substituent .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
A comparative study of reaction parameters reveals:
| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ester hydrolysis | HCl (aq)/Ethanol | 80°C | 78 | 95 |
| SN2 coupling | KCO/DMF | 60°C | 65 | 90 |
| Microwave-assisted | NaOH/THF | 100°C | 85 | 98 |
Microwave-assisted hydrolysis reduces reaction time and improves yield by enhancing molecular agitation. Purity can be further increased via recrystallization in ethanol/water mixtures .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial IC values) often arise from assay variability. For example:
- Strain specificity : Gram-positive bacteria (e.g., Staphylococcus aureus) may show higher sensitivity due to cell wall permeability differences compared to Gram-negative species .
- Structural analogs : Modifying the pyrazine substituents (e.g., replacing chlorine with bromine) alters lipophilicity and target binding. Comparative studies using isosteric replacements can clarify structure-activity relationships .
- Assay standardization : Use CLSI/MICE guidelines for MIC determination and include positive controls (e.g., oxazolidinone derivatives) to normalize inter-lab variability .
Q. What experimental strategies are recommended for studying its interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase), focusing on hydrogen bonding between the acetic acid group and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) for protein targets, with attention to entropy-driven interactions from the chloropyrazine moiety .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding derivatization for improved pharmacokinetics .
Methodological Considerations for Data Interpretation
Q. How can computational chemistry aid in predicting reactivity and stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorine atom, which increases electrophilicity at the pyrazine C-2 position. This predicts susceptibility to nucleophilic attack, informing solvent selection (e.g., avoid nucleophilic solvents like amines) .
Q. What are best practices for resolving crystallographic data ambiguities?
- Twinned crystals : Use SHELXD for initial phase solutions and SHELXL for refinement, applying TWIN and BASF commands to model twin domains .
- Disorder modeling : For flexible acetic acid side chains, apply PART commands and restrain thermal parameters (ISOR) to prevent overfitting .
Key Challenges and Future Directions
- Toxicity profiling : Zebrafish embryo assays can screen for developmental toxicity linked to the chloropyrazine core .
- Targeted delivery : Conjugation with nanoparticle carriers (e.g., PLGA) may enhance bioavailability in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
